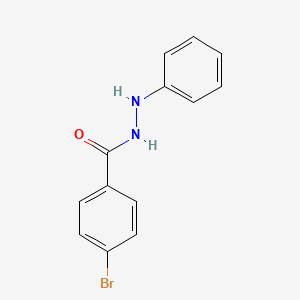

4-bromo-N'-phenylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N'-phenylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBAMJPUTFDXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180602 | |

| Record name | Benzoic acid, p-bromo-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25938-97-0 | |

| Record name | 4-Bromobenzoic acid 2-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25938-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-bromo-, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025938970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-bromo-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N Phenylbenzohydrazide

Direct Synthesis Approaches to 4-Bromo-N'-phenylbenzohydrazide

Direct synthesis remains the most common approach for obtaining this compound. These methods involve the formation of the core hydrazide structure through key bond-forming reactions, namely condensation and coupling.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of hydrazide derivatives. The most direct and widely utilized method for synthesizing this compound involves the reaction between an activated derivative of 4-bromobenzoic acid and phenylhydrazine (B124118).

A primary route involves the use of 4-bromobenzoyl chloride as the acylating agent. In this reaction, the electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic nitrogen of phenylhydrazine. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Alternatively, related hydrazone structures are frequently synthesized through the condensation of a benzohydrazide (B10538) with an aldehyde or ketone. nih.govallresearchjournal.com For instance, the synthesis of (E)-4-Bromo-N'-(2-nitro-benzyl-idene)benzohydrazide is achieved by the condensation of 4-bromo-benzohydrazide with 2-nitro-benzaldehyde. nih.gov This principle can be extended to the target molecule, suggesting a pathway where 4-bromobenzohydrazide (B182510) reacts with a suitable phenyl-containing electrophile. The synthesis of various benzohydrazide derivatives has been successfully achieved through condensation reactions, often employing acid catalysts like concentrated hydrochloric acid to facilitate the process. allresearchjournal.comderpharmachemica.com

Table 1: Key Precursors for Condensation Synthesis

| Acylating Agent Precursor | Hydrazine (B178648) Precursor | Resulting Compound |

|---|---|---|

| 4-Bromobenzoic Acid | Phenylhydrazine | This compound |

| 4-Bromobenzoyl Chloride | Phenylhydrazine | This compound |

Coupling Reactions Involving Precursors of this compound

Modern synthetic organic chemistry offers powerful tools for carbon-carbon and carbon-heteroatom bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura cross-coupling reaction represents a viable and versatile method for synthesizing precursors to or the final structure of this compound.

This strategy can be envisioned in a few ways. For example, a precursor containing a boronic acid on the phenyl ring could be coupled with a 4-bromobenzohydrazide derivative. More commonly, a precursor containing the 4-bromo-phenyl moiety is coupled with an appropriate boronic acid. Research on related amides has demonstrated the effectiveness of this approach. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been successfully coupled with various aryl boronic acids using a palladium catalyst to generate arylated products in moderate to good yields (60-85%). mdpi.com This reaction typically employs a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄). mdpi.com

This methodology highlights a powerful route for creating diversity in the phenyl group of the target molecule by simply changing the boronic acid coupling partner.

Optimization Strategies for this compound Synthesis

Achieving high yields, purity, and selectivity is paramount in chemical synthesis. Research into the synthesis of benzohydrazides and related compounds has identified key parameters that can be fine-tuned to optimize the formation of this compound.

Catalyst System Investigations for Enhanced Yield and Selectivity

For coupling reactions, the choice of catalyst is critical. Palladium(0) complexes are the workhorses for Suzuki-Miyaura reactions. Studies on the synthesis of related arylated amides consistently report the use of catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com In some amide synthesis, coupling reagents like titanium tetrachloride (TiCl₄) have been used effectively to achieve excellent yields (93%) in the initial amide formation step before subsequent cross-coupling. researchgate.net The optimization process involves screening different palladium catalysts and ligands to find the system that provides the best balance of reactivity, stability, and cost-effectiveness for the specific substrates involved in the synthesis of this compound.

Table 2: Catalyst Systems for Synthesis of Related Amides and Hydrazides

| Reaction Type | Catalyst/Reagent | Base | Typical Yield | Reference |

|---|---|---|---|---|

| Amide Formation | Titanium Tetrachloride (TiCl₄) | Pyridine | 93% | researchgate.net |

| Amide Formation | DCC / DMAP | - | 83% | mdpi.com |

| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 60-85% | mdpi.com |

Solvent Effects and Reaction Parameter Tuning in this compound Formation

The reaction environment, including the solvent and temperature, plays a crucial role in the outcome of the synthesis.

For condensation reactions leading to benzohydrazide derivatives, solvents like ethanol (B145695) and methanol (B129727) are commonly used, often under reflux conditions. nih.gov However, some studies have found that for certain condensations, water can be a highly effective solvent, particularly when paired with an acid catalyst like HCl, leading to fascinating results. derpharmachemica.com

In the context of Suzuki cross-coupling reactions, a mixture of solvents is often employed. A common system is a 10:1 mixture of 1,4-dioxane (B91453) and water. mdpi.com Reaction parameters such as temperature and time are also critical. These coupling reactions are often heated, for instance at 90 °C, for an extended period, sometimes up to 24 hours, to ensure the reaction goes to completion. mdpi.com The optimization of these parameters—solvent composition, temperature, and reaction duration—is essential for maximizing the yield and purity of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic strategies. For hydrazide synthesis, several green approaches have been developed that could be applied to the production of this compound.

One significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times and often eliminates the need for a solvent. researchgate.netchemmethod.com For example, the preparation of hydrazides from corresponding acids has been achieved in 60-200 seconds under solvent-free microwave conditions, a significant improvement over the 6-9 hours required for conventional heating. researchgate.net This method was assessed using green chemistry metrics and was found to be superior to conventional methods, with a higher atom economy and a significantly lower environmental (E) factor. researchgate.net

Another green strategy is the use of organocatalysts, such as L-proline, in solvent-free grinding techniques to produce hydrazide derivatives. mdpi.com This approach offers high yields, short reaction times, and low costs. Furthermore, the use of water as a solvent in place of volatile organic compounds is a key tenet of green chemistry that has been successfully applied to the synthesis of hydrazide derivatives. derpharmachemica.comchemmethod.com The adoption of these methodologies—such as microwave-assisted synthesis, solvent-free conditions, and the use of benign solvents like water—presents a promising path toward a more sustainable synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo N Phenylbenzohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-bromo-N'-phenylbenzohydrazide is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the N-H protons of the hydrazide linkage.

The protons on the 4-bromophenyl ring would likely appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons ortho to the bromine atom. The phenyl ring attached to the nitrogen atom would show a more complex pattern of signals, typically in the aromatic region of the spectrum. The protons of this ring would likely appear as a combination of triplets and doublets.

Furthermore, the two N-H protons of the hydrazide group would be observable in the spectrum, likely as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to C=O) | ~7.7-7.9 | Doublet |

| Aromatic H (ortho to Br) | ~7.5-7.7 | Doublet |

| Aromatic H (phenyl group) | ~6.8-7.4 | Multiplet |

| N-H (amide) | ~9.5-10.5 | Broad Singlet |

| N-H (amine) | ~8.0-9.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbon atoms bonded to bromine and nitrogen.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-150 ppm. The carbon atom attached to the bromine (C-Br) will show a characteristic chemical shift, and the carbons of the phenyl ring attached to the nitrogen will also have distinct resonances.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~165-175 |

| C-Br | ~125-130 |

| Aromatic C (4-bromophenyl) | ~128-135 |

| Aromatic C (phenyl) | ~113-148 |

| Quaternary Aromatic C | ~130-150 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems of the two aromatic rings. An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would include the N-H stretching vibrations of the hydrazide group, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is expected to be a strong, sharp absorption band around 1640-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ range. Finally, the C-Br stretching vibration would be present in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| N-H Bend (Amide II) | 1500-1550 | Medium |

| C-N Stretch | 1200-1350 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₁₃H₁₁BrN₂O, the calculated exact mass is 290.00548 Da. nih.gov An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition. The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the C-N bond. Expected fragments would include the 4-bromobenzoyl cation (m/z 183/185) and the phenylhydrazinyl radical or related ions.

Interactive Data Table: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 290/292 | Molecular ion |

| [C₇H₄BrO]⁺ | 183/185 | 4-Bromobenzoyl cation |

| [C₆H₅N₂]⁺ | 105 | Phenylhydrazinyl fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogues

While a dedicated single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic studies have been conducted on a series of its structural analogues. These studies provide invaluable insights into the conformational preferences and intermolecular interactions that are likely to govern the solid-state architecture of this compound. By analyzing the crystal structures of closely related compounds, we can infer the probable packing motifs and conformational behavior of the title compound.

Crystal Packing and Intermolecular Interactions

The crystal packing of hydrazide derivatives is predominantly dictated by a network of intermolecular hydrogen bonds, with contributions from other interactions such as halogen bonds and π-π stacking. Analysis of several analogues of this compound reveals recurring patterns of intermolecular association.

A prominent feature in the crystal structures of related hydrazides is the formation of one-dimensional chains through N—H⋯O hydrogen bonds. For instance, in the crystal structure of (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, molecules are linked into chains running parallel to the c-axis via N—H⋯O hydrogen bonds. researchgate.net A similar arrangement is observed in (E)-4-bromo-N′-(2-nitrobenzylidene)benzohydrazide, where intermolecular N—H⋯O hydrogen bonds connect the molecules into a chain along the nih.gov direction. eurjchem.com This suggests that the hydrazide moiety in this compound would likely participate in similar hydrogen bonding, forming catemeric motifs.

In addition to the strong N—H⋯O interactions, weaker C—H⋯O hydrogen bonds often play a role in consolidating the crystal packing. In the case of N'-acetyl-N'-phenyl-2-naphthohydrazide, the crystal structure is stabilized by an elaborate network of both N—H⋯O and C—H⋯O hydrogen bonds, which, along with C—H⋯π and π⋯π interactions, contribute to the formation of a supramolecular structure. rsc.org

The presence of a bromine atom in the 4-position of the benzoyl group introduces the possibility of halogen bonding. In the crystal structure of 4-bromopyridinium tetrafluoroborate, a C–Br⋯F halogen bond is a key interaction in the supramolecular assembly. nih.gov While not a direct analogue, this highlights the potential for the bromine atom in this compound to act as a halogen bond donor, interacting with electronegative atoms in neighboring molecules.

A summary of the key intermolecular interactions observed in analogues of this compound is presented in the table below.

| Compound Name | Key Intermolecular Interactions | Reference |

| (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide | N—H⋯O hydrogen bonds forming one-dimensional chains | researchgate.net |

| (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide | N—H⋯O hydrogen bonds forming chains | eurjchem.com |

| N'-acetyl-N'-phenyl-2-naphthohydrazide | N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π and π⋯π interactions | rsc.org |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | O—H⋯O and N—H⋯O hydrogen bonds, weak C—H⋯O interactions | researchgate.net |

Conformation Analysis of this compound

The conformation of this compound in the solid state is determined by the torsion angles around the single bonds of the hydrazide linker. Analysis of its analogues provides a clear indication of the likely conformational preferences.

The central amide linkage in these molecules generally exhibits a degree of planarity. In 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide C—N—C(=O)—C fragment is nearly planar. researchgate.net The planarity of this group facilitates delocalization of electron density and participation in hydrogen bonding.

The conformation around the N-N bond is also of interest. In many hydrazide structures, an E configuration about the C=N bond (where applicable) is observed, as seen in (E)-4-bromo-N′-(2-nitrobenzylidene)benzohydrazide. eurjchem.com For this compound, the torsion angles involving the N-N bond will be influenced by steric hindrance and the formation of intramolecular and intermolecular hydrogen bonds.

Selected conformational data from analogues of this compound are summarized in the table below.

| Compound Name | Dihedral Angle Between Aromatic Rings (°) | Key Conformational Features | Reference |

| (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide | 11.4 (2) | trans configuration with respect to C=N and C-N bonds | researchgate.net |

| (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide | 4.1 (2) | E configuration about the C=N bond | eurjchem.com |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | 80.7 (2) | Central amide moiety is essentially planar | researchgate.net |

| 4-Bromo-N-phenylbenzamidoxime | 64.63 (9) | Benzene and phenyl rings are twisted from the mean plane of the hydroxyamidine group |

Computational Chemistry and Theoretical Investigations of 4 Bromo N Phenylbenzohydrazide

Density Functional Theory (DFT) Studies on 4-Bromo-N'-phenylbenzohydrazide

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict the molecular properties of various compounds, including this compound. These studies are typically performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high level of accuracy. researchgate.net

The initial step in a DFT study involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process reveals the spatial arrangement of its atoms and the conformational preferences of its constituent parts. The molecule consists of a 4-bromobenzoyl group linked to a phenylhydrazine (B124118) moiety.

The optimized geometry of this compound would show a non-planar structure. The dihedral angle between the two phenyl rings is a key parameter in defining its three-dimensional shape. In related benzohydrazide (B10538) structures, these rings are often twisted with respect to each other. For instance, in a similar compound, (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the dihedral angle between the benzene (B151609) rings is reported to be 58.06°. nih.govnih.gov This twist is a result of steric hindrance and electronic interactions between the bulky phenyl and bromophenyl groups.

The bond lengths and angles within the molecule are also determined through geometry optimization. The C-Br, C=O, N-H, and N-N bond lengths are of particular interest as they influence the molecule's reactivity and spectroscopic properties. The presence of the bromine atom on one of the phenyl rings is a notable feature that can enhance its chemical reactivity. evitachem.com

A potential energy scan (PES) can be performed to explore the conformational landscape by systematically rotating specific dihedral angles. This analysis helps in identifying the global minimum energy conformer and any other low-energy stable conformers.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | ||

| C=O | 1.24 | ||

| N-H | 1.02 | ||

| N-N | 1.38 | ||

| C-N (amide) | 1.36 | ||

| C-N (phenyl) | 1.42 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N-N | 118.5 | ||

| O=C-N | 122.0 | ||

| C-C-Br | 119.8 | ||

| Phenyl Ring 1 - Phenyl Ring 2 | ~55-60 |

Note: The values in this table are representative and based on DFT calculations of similar benzohydrazide structures.

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical vibrational spectra (Infrared and Raman), which can be correlated with experimental data for structural validation.

The calculated vibrational frequencies correspond to specific modes of atomic motion, such as stretching, bending, and torsional vibrations. For this compound, key vibrational modes include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹. nih.gov

C=O stretching: A strong absorption band usually found around 1650-1680 cm⁻¹. researchgate.net

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

N-N stretching: Generally appearing in the region of 1000-1200 cm⁻¹.

C-Br stretching: Expected at lower frequencies, typically in the range of 500-700 cm⁻¹. researchgate.net

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and the neglect of anharmonicity. Therefore, the calculated frequencies are typically scaled by an appropriate factor to improve the agreement with experimental spectra. The comparison between theoretical and experimental vibrational data provides strong evidence for the proposed molecular structure. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity. In this compound, the HOMO is typically localized over the more electron-rich parts of the molecule. DFT calculations would likely show that the HOMO is distributed across the phenylhydrazine moiety, particularly the nitrogen atoms and the attached phenyl ring, which are rich in π-electrons.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. nih.gov A lower LUMO energy indicates a greater ability to accept electrons, implying higher electrophilicity. For this compound, the LUMO is expected to be localized primarily on the 4-bromobenzoyl portion of the molecule. The electron-withdrawing nature of the carbonyl group and the bromine atom would contribute to the localization of the LUMO on this part of the structure.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a more reactive and less stable molecule. nih.gov Molecules with small energy gaps are more polarizable and are often referred to as "soft" molecules. nih.gov

DFT calculations provide the energies of the HOMO and LUMO, allowing for the direct calculation of the energy gap. This value is instrumental in understanding the charge transfer interactions within the molecule and its potential for electronic transitions. nih.gov

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -6.0 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.0 |

Note: The values in this table are representative and based on DFT calculations of similar benzohydrazide structures.

Molecular Electrostatic Potential (MESP) Surface Analysis of this compound

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It is calculated by determining the electrostatic potential generated by the molecule's electron cloud and nuclei at a specific point in space. uni-muenchen.de The MESP is typically mapped onto the molecule's electron density surface, with different colors representing varying potential values. This visual representation allows for the identification of electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. uni-muenchen.denih.gov

For this compound, the MESP surface would reveal distinct regions of positive and negative potential. The electronegative oxygen atom of the carbonyl group (C=O) is expected to be a region of high negative potential, indicated by a red or yellow color on the MESP map. This suggests that this area is a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amine groups (N-H) would exhibit positive potential, appearing as blue or green regions, making them susceptible to nucleophilic attack. The phenyl rings will show a mix of potentials, with the π-electron clouds creating regions of negative potential above and below the plane of the rings. The bromine atom, being electronegative, will also contribute to the local electronic environment.

Reactivity Descriptors and Global Chemical Reactivity Indices

To quantify the reactivity of this compound, a range of global chemical reactivity indices can be calculated using Density Functional Theory (DFT). These descriptors provide a framework for understanding the molecule's stability and its propensity to participate in chemical reactions.

Global hardness (η) and softness (S) are fundamental concepts in conceptual DFT that describe a molecule's resistance to change in its electron distribution. Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. scholarsresearchlibrary.com Softness is the reciprocal of hardness and indicates the molecule's ability to undergo electronic changes.

The hardness and softness of this compound would be calculated from its HOMO and LUMO energies. A higher HOMO-LUMO gap would suggest greater stability and lower reactivity for the molecule.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These indices are calculated from the ionization potential and electron affinity, which are related to the HOMO and LUMO energies. scholarsresearchlibrary.com

A higher electrophilicity index for this compound would indicate its propensity to act as an electrophile, while a higher nucleophilicity index would suggest it is more likely to act as a nucleophile.

Table 1: Illustrative Global Chemical Reactivity Indices for this compound

| Parameter | Symbol | Formula |

| HOMO Energy | EHOMO | - |

| LUMO Energy | ELUMO | - |

| Energy Gap | ΔE | ELUMO - EHOMO |

| Ionization Potential | I | -EHOMO |

| Electron Affinity | A | -ELUMO |

| Global Hardness | η | (I - A) / 2 |

| Global Softness | S | 1 / η |

| Electronegativity | χ | (I + A) / 2 |

| Electrophilicity Index | ω | χ2 / (2η) |

Note: The actual values for these parameters would be obtained from specific quantum chemical calculations.

While global reactivity indices describe the molecule as a whole, Fukui functions provide insight into the local reactivity at specific atomic sites. researchgate.netscm.com The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. scm.com This allows for the identification of the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. researchgate.netscm.com

For this compound, Fukui function analysis would pinpoint the specific atoms most susceptible to attack. It is anticipated that the oxygen atom of the carbonyl group would have a high f- value, confirming it as a prime site for electrophilic attack. The nitrogen atoms and potentially certain carbon atoms in the phenyl rings could show high f+ values, indicating their susceptibility to nucleophilic attack.

Theoretical Assessment of Non-linear Optical (NLO) Properties of this compound

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. jhuapl.edu Computational methods can be used to predict the NLO properties of molecules, providing a way to screen candidates for these applications.

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). Polarizability describes the linear response of the electron cloud to an external electric field, while hyperpolarizability describes the non-linear response. scholarsresearchlibrary.com A large first-order hyperpolarizability (β) is a key indicator of a molecule's potential as an NLO material. scholarsresearchlibrary.com

Theoretical calculations of the polarizability and hyperpolarizability of this compound would involve subjecting the molecule to a simulated electric field and calculating the resulting change in its dipole moment. The presence of donor and acceptor groups, as well as the π-conjugated systems of the phenyl rings, suggests that this compound may exhibit a significant NLO response.

Table 2: Illustrative Theoretical NLO Properties of this compound

| Parameter | Symbol |

| Dipole Moment | μ |

| Mean Polarizability | <α> |

| Anisotropy of Polarizability | Δα |

| First-Order Hyperpolarizability | β |

Note: The actual values for these parameters would be obtained from specific quantum chemical calculations.

Reaction Chemistry and Mechanistic Studies of 4 Bromo N Phenylbenzohydrazide Transformations

Nucleophilic Reactivity at the Hydrazide Moiety of 4-Bromo-N'-phenylbenzohydrazide

The hydrazide group (-CONHNH-) in this compound is a key center for nucleophilic reactions. The nitrogen atoms of the hydrazide can act as nucleophiles, attacking various electrophilic species. This reactivity is fundamental to the synthesis of a wide array of heterocyclic compounds.

One common transformation involves the condensation reaction of this compound with aldehydes or ketones. For instance, the reaction with 2-nitrobenzaldehyde (B1664092) yields (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide. nih.govnih.gov This type of reaction forms a hydrazone linkage (C=N-NH), which is a crucial step in the synthesis of many biologically active molecules.

The hydrazide moiety can also participate in cyclization reactions to form various five- and six-membered heterocyclic rings. For example, acid hydrazides are precursors for the synthesis of 1,2,4-triazoles. mdpi.com The reaction of a related compound, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, showcases the utility of the bromo-substituted phenyl ring in building complex heterocyclic systems. mdpi.com While this specific example starts from a pre-formed triazole, the underlying principle of utilizing a bromo-substituted aromatic precursor for constructing heterocyclic rings is highly relevant.

Furthermore, the hydrazide group can be a precursor for the formation of pyrazole (B372694) derivatives. The reaction of hydrazines with dicarbonyl compounds is a classic method for pyrazole synthesis. sioc-journal.cn For instance, the reaction of hydrazine (B178648) with acetylacetone (B45752) is a key step in forming the pyrazole ring, which can then be further functionalized. sioc-journal.cn Similarly, 3-(4-bromobenzoyl)prop-2-enoic acid has been used as a precursor to synthesize various heterocyclic compounds, including pyrimidine (B1678525) thiones and pyridazinones, by reacting with different nucleophiles. researchgate.net

The following table summarizes some of the key reactions involving the nucleophilic hydrazide moiety:

| Reactant(s) | Product Type | Significance |

| Aldehydes/Ketones | Hydrazones | Formation of C=N-NH linkage, key for further cyclizations and synthesis of bioactive molecules. nih.govnih.gov |

| Dicarbonyl Compounds | Pyrazoles | Construction of five-membered aromatic heterocyclic rings. sioc-journal.cn |

| Isothiocyanates | Thiohydrazides | Precursors for 1,2,4-triazole-3-thiols. mdpi.com |

| Carbon Disulfide | Oxadiazoles/Thiadiazoles | Synthesis of five-membered heterocycles containing two heteroatoms. researchgate.net |

Electrophilic Aromatic Substitution on the Bromophenyl Ring System

The bromophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The bromine atom is an ortho-, para-directing deactivator. libretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the bromine atom, although the reaction rate will be slower than that of unsubstituted benzene (B151609). masterorganicchemistry.comlibretexts.org

The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.com This is the slow, rate-determining step. In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, the nitration of a similar compound, 4-bromo-N,N'-di-phenyl-benzimidamide N'-oxide, has been studied. nih.gov In the context of this compound, nitration would likely introduce a nitro group (-NO2) onto the bromophenyl ring, primarily at the ortho position, as the para position is already occupied by the bromine atom.

Halogenation, such as bromination, can also occur. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst is a common method for electrophilic bromination of activated aromatic rings. youtube.com For the less reactive bromophenyl ring, stronger conditions might be necessary.

The table below outlines potential electrophilic aromatic substitution reactions on the bromophenyl ring of this compound:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-2-nitro-N'-phenylbenzohydrazide |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-N'-phenylbenzohydrazide |

| Sulfonation | Fuming H₂SO₄ | 5-Bromo-2-(2-phenylhydrazidecarbonyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-bromo-N'-phenylbenzohydrazide |

It is important to note that the reactivity of the other phenyl ring (attached to the N' nitrogen) must also be considered. The -NH- group is an activating, ortho-, para-director. Therefore, under certain conditions, electrophilic substitution could potentially occur on this ring as well.

Mechanistic Elucidation of Key Organic Reactions Involving this compound as a Precursor

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

One of the most significant reaction types for this compound is intramolecular cyclization to form heterocyclic systems. For example, the synthesis of 1,2,4-triazoles from acylhydrazones often proceeds via an oxidative cyclization mechanism. The hydrazone, formed from the condensation of the hydrazide with an aldehyde, can be oxidized to form a nitrilimine intermediate, which then undergoes a 1,5-dipolar cyclization.

Another important mechanistic pathway is the Nazarov cyclization, which is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org While this compound itself is not a divinyl ketone, it can be a precursor to substrates that undergo such reactions. The mechanism involves the generation of a pentadienyl cation, which then undergoes a conrotatory electrocyclization. wikipedia.org

The mechanism of nucleophilic substitution at the bromophenyl ring has also been a subject of study. For instance, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines proceeds via a two-step process involving a nucleophilic attack to form an intermediate, followed by the elimination of the chloride ion. mdpi.com Density functional theory (DFT) calculations can be employed to model the reaction pathway and explain the observed regioselectivity. mdpi.com

Theoretical studies, such as DFT calculations, are invaluable tools for elucidating reaction mechanisms. They can provide insights into the electronic structure of reactants, intermediates, and transition states, helping to predict reactivity and selectivity. For example, DFT studies on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, a related compound, have been used to analyze its optimized geometry, frontier molecular orbitals, and reactivity descriptors. researchgate.net

Metal-Catalyzed Transformations of the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide. mdpi.comnih.gov this compound can be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the para-position of the benzoyl group. mdpi.com The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net These reactions are often carried out in the presence of a base, such as K₂CO₃ or K₃PO₄. mdpi.commdpi.com

Heck Coupling: The Heck reaction is another palladium-catalyzed process that couples an aryl halide with an alkene. arkat-usa.org This reaction would allow for the introduction of a vinyl group onto the bromophenyl ring of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov This transformation could be used to replace the bromine atom in this compound with various amino groups, further diversifying its structure. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Other Metal-Catalyzed Reactions: Copper-catalyzed reactions are also employed for C-N bond formation and can sometimes offer complementary reactivity to palladium-catalyzed methods. researchgate.net Furthermore, transition metals can catalyze a variety of other transformations. nih.govrsc.org

The following table provides an overview of key metal-catalyzed reactions applicable to this compound:

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/vinyl boronic acid or ester | Biaryl or styrenyl derivative |

| Heck Coupling | Pd(0) catalyst, Base | Alkene | Substituted alkene |

| Buchwald-Hartwig Amination | Pd(0) catalyst, Ligand, Base | Primary or secondary amine | N-Aryl derivative |

| Copper-Catalyzed Amination | Cu(I) salt, Ligand, Base | Amine | N-Aryl derivative |

These metal-catalyzed transformations significantly expand the synthetic utility of this compound, enabling the construction of a vast library of complex molecules with potential applications in various fields of chemistry.

Synthetic Transformations and Derivatization Strategies Utilizing 4 Bromo N Phenylbenzohydrazide

Synthesis of Substituted N'-Phenylbenzohydrazide Analogues via Bromine Functionalization

The bromine atom on the benzoyl ring of 4-bromo-N'-phenylbenzohydrazide serves as a key functional handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing aryl, vinyl, and alkynyl substituents, thereby accessing a broad range of biphenyl and styrenyl analogues.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. nih.gov In the context of this compound, this reaction facilitates the substitution of the bromine atom with a variety of aryl or heteroaryl groups, yielding complex biaryl structures. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov

The reactivity of aryl bromides in Suzuki-Miyaura coupling is well-established, generally showing high efficiency and functional group tolerance under mild conditions. researchgate.net For substrates similar to this compound, such as other N-substituted 4-bromobenzamides, successful couplings have been achieved using various palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a suitable base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) in solvents like 1,4-dioxane (B91453), DMF, or toluene, often with the addition of water. researchgate.netresearchgate.netjchemrev.com Electron-rich boronic acids tend to give good yields, while electron-deficient ones may react more slowly. researchgate.net The reaction conditions can be optimized by varying the catalyst, base, solvent, and temperature to achieve high yields of the desired N'-phenyl-4-arylbenzohydrazide analogues. researchgate.net

| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 88 | researchgate.net |

| (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 | jchemrev.com |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 100 | (Complex mixture) | rsc.org |

Heck and Sonogashira Coupling Reactions

Beyond arylation, the bromine atom can be functionalized using other palladium-catalyzed reactions. The Heck reaction allows for the coupling of the aryl bromide with alkenes to form substituted styrenyl derivatives. This reaction typically employs a Pd(0) or Pd(II) catalyst, a base (like Et₃N or K₂CO₃), and a phosphine ligand. mdpi.comnih.gov The Sonogashira reaction, on the other hand, couples the aryl bromide with terminal alkynes to produce aryl-alkyne structures. mdpi.com This reaction is characteristically co-catalyzed by palladium and copper salts (e.g., CuI) in the presence of a base, although copper-free conditions have also been developed. organic-chemistry.orgraco.cat

For this compound, these reactions would introduce vinyl or alkynyl moieties at the 4-position of the benzoyl ring. The Heck reaction with an alkene like styrene would yield a 4-styryl-N'-phenylbenzohydrazide. Similarly, a Sonogashira coupling with an alkyne such as phenylacetylene would produce 4-(phenylethynyl)-N'-phenylbenzohydrazide. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.gov

Derivatization at the Hydrazide Nitrogen Atoms

The hydrazide moiety (-CO-NH-NH-) contains two nitrogen atoms, both of which are nucleophilic and can participate in various chemical reactions. This allows for derivatization through acylation, alkylation, and condensation, leading to a wide array of functionalized analogues.

Acylation and Alkylation Reactions

The nitrogen atoms of the hydrazide group can be acylated or alkylated. Acylation typically occurs with acyl chlorides or anhydrides. wustl.edu The site of the initial acylation (on the nitrogen adjacent to the carbonyl, N, or the terminal nitrogen, N') can be influenced by steric and electronic factors. Subsequent acylation can lead to diacyl derivatives. wustl.edu For N'-phenylbenzohydrazide, the N' nitrogen is part of an aniline-like system, while the N nitrogen is part of an amide. The relative nucleophilicity will dictate the initial site of reaction.

Alkylation with alkyl halides in the presence of a base can also introduce alkyl groups onto one or both nitrogen atoms. nih.gov The regioselectivity of alkylation can be challenging to control, potentially leading to mixtures of N-alkylated and N'-alkylated products, as well as di-alkylated species. rsc.org The specific reaction conditions, including the nature of the alkylating agent, the base, and the solvent, would need to be carefully optimized to favor the desired product.

Condensation with Aldehydes and Ketones to Form Hydrazones

One of the most common and straightforward derivatizations of hydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. nih.gov The terminal nitrogen (N') of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically under acidic catalysis, to yield the corresponding hydrazone, which contains a characteristic C=N-N-C=O backbone. nih.gov

This reaction is highly versatile, and a wide variety of aromatic and aliphatic aldehydes and ketones can be used to generate a diverse library of hydrazone derivatives from this compound. The resulting N'-(arylmethylidene)-4-bromobenzohydrazides are often crystalline solids and their formation can be confirmed by spectroscopic methods. nih.gov Studies on similar benzohydrazides demonstrate that these reactions often proceed in high yield by refluxing the reactants in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid. nih.gov

| Hydrazide Precursor | Aldehyde/Ketone | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzohydrazide (B182510) | 4-Hydroxy-3-methoxybenzaldehyde | Ethanol | Reflux, 5 hr | (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide | openmedicinalchemistryjournal.com |

| 4-(t-Bu)benzohydrazide | Various Aromatic Aldehydes | Methanol (B129727) | Reflux, 4-6 hr, cat. AcOH | N′-Benzylidene-4-(t-Bu)benzohydrazide derivatives | nih.gov |

| p-Hydroxybenzoic acid hydrazide | Various Benzaldehydes | Ethanol | Reflux | N′-Benzylidene-4-(hydroxy)benzohydrazide derivatives | openmedicinalchemistryjournal.com |

| 4-Bromobenzohydrazide | 4-(Dimethylamino)benzaldehyde | Not specified | Not specified | 4-bromo-N'-{[4-(dimethylamino)phenyl]methylidene}benzohydrazide | organic-chemistry.org |

Cyclization Reactions to Form Heterocyclic Systems Incorporating the this compound Motif

The benzohydrazide (B10538) scaffold is a valuable precursor for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are considered privileged structures in medicinal chemistry due to their wide range of biological activities.

A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which can be formed in situ by reacting a benzohydrazide with a carboxylic acid or its derivative (e.g., acid chloride, anhydride). nih.gov A variety of dehydrating agents, such as POCl₃, SOCl₂, polyphosphoric acid, or triflic anhydride, are employed to facilitate the ring closure. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones (formed as described in 6.2.2) can also yield 1,3,4-oxadiazoles. jchemrev.comjchemrev.com

Another important transformation is the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. This is typically achieved by reacting the hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govjchemrev.com The resulting thiol can be further alkylated to produce thioether derivatives. growingscience.com

Furthermore, the hydrazide moiety can be used to construct 1,2,4-triazole rings. For example, reaction with isothiocyanates produces thiosemicarbazide intermediates, which can then be cyclized under basic conditions to form 1,2,4-triazole-3-thiones. raco.cat The Pellizzari reaction, involving the heating of an amide with an acyl hydrazide, is a classic method for synthesizing 3,5-disubstituted-1,2,4-triazoles. researchgate.net These synthetic pathways allow the core structure of this compound to be incorporated into a variety of stable and medicinally relevant heterocyclic systems.

Advanced Non Biological Applications of 4 Bromo N Phenylbenzohydrazide Derivatives

Role as Ligands in Coordination Chemistry for Material Science Applications

Hydrazone derivatives, including structures related to 4-bromo-N'-phenylbenzohydrazide, are recognized for their capacity to act as versatile ligands in coordination chemistry. researchgate.netuni-wuerzburg.de These organic molecules can form stable complexes with a variety of metal ions, leading to new materials with tunable properties. The presence of nitrogen and oxygen donor atoms in the hydrazide backbone allows them to bind effectively to metal centers, forming chelate rings that enhance the stability of the resulting coordination compounds. researchgate.net

The coordination of N-substituted hydroxyamidines, a related class of compounds, with metal ions can lead to the formation of five-membered chelate rings. researchgate.net This structural motif is a key factor in creating stable metal complexes. The design possibilities afforded by these ligands suggest their successful incorporation into supramolecular assemblies, which are ordered molecular structures built through non-covalent interactions like hydrogen bonding and coordination chemistry. researchgate.net

Research into benzohydrazide (B10538) ligands has demonstrated their ability to form complexes with lanthanide(III) ions. nih.gov For instance, reactions of benzohydrazide with lanthanide nitrates have yielded discrete molecular complexes and one-dimensional coordination polymers, depending on the reaction conditions. nih.gov The resulting materials exhibit interesting structural properties, such as the formation of 3D networks through hydrogen bonding. nih.gov Similarly, derivatives like 4-Bromo-N'-(1-(pyridin-2-yl)ethylidene)benzohydrazide are used to synthesize dinuclear copper(II) complexes. evitachem.com The ability to form such diverse and complex structures underscores the utility of these hydrazide-based ligands in designing new materials for specific applications. researchgate.net

Exploration in Catalysis and Organocatalysis

The structural framework of this compound and its derivatives makes them candidates for applications in catalysis. While direct catalytic use of the parent compound is not extensively documented, their role as ligands is crucial. N-Heterocyclic carbenes (NHCs), for example, are a major class of ligands with wide-ranging applications in both metal-based catalysis and organocatalysis. uni-wuerzburg.de The principles of ligand design that make hydrazides effective in coordination chemistry are transferable to the development of catalytic systems. By coordinating with a metal center, a ligand like a this compound derivative can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity for a specific chemical transformation.

Theoretical and Experimental Studies in Corrosion Inhibition

Both experimental and theoretical studies have been conducted to understand and quantify their effectiveness. Experimental methods like weight loss measurements and electrochemical techniques (e.g., electrochemical impedance spectroscopy and polarization measurements) confirm that these compounds can achieve high inhibition efficiencies, sometimes exceeding 97%. researchgate.netresearchgate.net Studies on N′-Phenylbenzohydrazide and its metal complexes showed that the complexes act as anodic-type inhibitors, meaning they primarily slow down the metal dissolution (oxidation) reaction. researchgate.net

Theoretical quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insight into the relationship between the molecular structure of the inhibitors and their performance. researchgate.net Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are correlated with the inhibition efficiency, aiding in the design of new and more effective corrosion inhibitors. researchgate.net

Below is a table summarizing key findings from corrosion inhibition studies on related benzohydrazide derivatives.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Mechanism |

| N-benzylidenebenzohydrazide (BBH) | Mild Steel | 1M HCl | 97 | Adsorption on metal surface, barrier protection researchgate.net |

| N′-(3-phenylallylidene) benzohydrazide (PABH) | Mild Steel | 1M HCl | 97 | Adsorption on metal surface, barrier protection researchgate.net |

| N′-Phenylbenzohydrazide Metal Complexes (Cu, Mn, Co) | Mild Steel | Oilfield Produced Water | Increases with concentration | Anodic-type inhibitor, adsorption on metal surface researchgate.net |

Utility as Intermediate Compounds for Complex Chemical Synthesis

This compound and its precursors are valuable intermediates in organic synthesis. The parent compound, 4-bromobenzohydrazide (B182510), is frequently used as a starting material for creating more complex hydrazone derivatives. nih.govresearchgate.net A common synthetic route involves the condensation reaction between 4-bromobenzohydrazide and various aldehydes or ketones. nih.gov For example, reacting 4-bromobenzohydrazide with 2-nitrobenzaldehyde (B1664092) yields (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide. nih.gov

These synthesis reactions demonstrate the role of the hydrazide moiety as a versatile chemical handle. Furthermore, related compounds like N-substituted hydroxyamidines (amidoximes) serve as precursors in the synthesis of various cyclic compounds. researchgate.net The synthesis of 4-Bromo-N-phenylbenzamidoxime, for instance, starts from 4-Bromo-N-phenylbenzamide, which is converted to an imidoyl chloride and then reacted with hydroxylamine. researchgate.net This highlights the utility of the core benzamide/benzohydrazide structure in building more elaborate molecular architectures for diverse chemical applications.

Potential in the Development of Organic Electronic Materials (excluding drug applications)

The photophysical properties of materials derived from hydrazide-based ligands are of significant interest for the development of organic electronic devices. Coordination complexes containing these ligands can exhibit strong luminescence, making them suitable for applications such as organic light-emitting diodes (OLEDs) or chemical sensors.

For example, lanthanide complexes with benzohydrazide and its in situ generated derivatives have been shown to be photoluminescent. nih.gov At room temperature in the solid state, europium (Eu)-containing complexes emit red light, while terbium (Tb)-containing complexes emit green light. nih.gov These emissions are characteristic of the respective lanthanide ions, indicating an efficient energy transfer process from the organic ligand to the metal center—a key requirement for luminescent materials. The photophysical properties of diphenyltin(IV) coordination compounds assembled with related Schiff base ligands have also been investigated, revealing a significant increase in excited-state decay times compared to the free ligands, which is beneficial for emissive applications. researchgate.net The structural versatility and favorable electronic properties of these compounds position them as promising candidates for the creation of new functional organic electronic materials.

Future Research Directions and Unexplored Avenues for 4 Bromo N Phenylbenzohydrazide Research

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing hydrazides often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents. Future research should focus on developing more efficient, economical, and environmentally friendly synthetic pathways to 4-bromo-N'-phenylbenzohydrazide.

Eco-friendly approaches such as microwave-assisted synthesis and solvent-free grinding techniques have shown promise for other hydrazides and could be adapted for this compound. researchgate.netresearchgate.net For instance, a solvent-free method for preparing various hydrazides directly from carboxylic acids and hydrazine (B178648) hydrate (B1144303) under microwave irradiation has been shown to be superior to conventional heating, offering higher yields and significantly shorter reaction times. researchgate.net Another highly efficient method involves the simple grinding of a carboxylic acid with hydrazine hydrate in a mortar and pestle, which proceeds to completion in minutes without any solvent. researchgate.net

The application of these green methodologies could drastically improve the synthesis of benzohydrazides, as indicated by comparative studies.

| Substituent (R in R-C₆H₄-CONHNH₂) | Conventional Method (Time in hr) | Microwave Method (Time in s) | Conventional Yield (%) | Microwave Yield (%) |

|---|---|---|---|---|

| H | 6.0 | 60 | 77 | 90 |

| 4-Cl | 6.5 | 105 | 70.5 | 90 |

| 2,4-(Cl)₂ | 7.0 | 150 | 65 | 83 |

| 4-CH₃ | 7.0 | 170 | 68 | 85 |

| 4-OCH₃ | 7.0 | 100 | 64 | 87 |

Furthermore, transition-metal-free catalytic systems and visible-light-mediated reactions, which are gaining traction for their mild conditions, represent another frontier for synthesizing this compound and its analogues. organic-chemistry.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, advanced spectroscopic techniques can be employed for real-time monitoring. Process Analytical Technology (PAT), utilizing methods like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy, could provide invaluable kinetic data, identify reaction intermediates, and ensure process control and reproducibility. For more complex transformations, advanced techniques like femtosecond stimulated Raman spectroscopy (FSRS) could offer unprecedented insight into the transient species and reaction dynamics involved in the formation of this compound. nih.gov

In-depth Studies on Excited State Properties and Photochemistry

The aromatic and bromine components of this compound suggest interesting, yet largely unexplored, photophysical and photochemical properties. Future studies should investigate its behavior upon exposure to light.

Key research questions include:

Fluorescence and Phosphorescence: Does the compound exhibit luminescence? The presence of the heavy bromine atom could facilitate intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. semanticscholar.org

Photochemical Reactivity: The carbon-bromine bond is susceptible to photolytic cleavage, which could generate radical species. This reactivity could be harnessed for applications in photolithography or as a photoinitiator for polymerization reactions.

Transient Absorption Spectroscopy: Ultrafast laser spectroscopy experiments could map the excited-state decay pathways, identifying the lifetimes and characteristics of transient species like singlet and triplet states. semanticscholar.org Studies on related systems have successfully characterized these pathways, providing a blueprint for investigating this compound. semanticscholar.orgmdpi.com

Derivatives of the closely related 4-bromobenzoic hydrazide have been shown to exhibit interesting photoluminescence, such as blue-green emission, suggesting that the core structure is a promising scaffold for developing new photoactive materials. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry

The hydrazide moiety is a powerful functional group for directing molecular self-assembly through hydrogen bonding. The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-ordered supramolecular structures like tapes, sheets, or helices. nih.gov

Future research could explore:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to understand how intermolecular interactions (e.g., hydrogen bonds, halogen bonds from the bromine atom, and π-π stacking) dictate the resulting solid-state architecture. researchgate.netnih.gov

Multi-component Systems: Investigating the co-crystallization of this compound with other molecules to form new supramolecular assemblies with tailored properties. nih.gov

Gelation: Exploring the potential of its derivatives to act as low-molecular-weight organogelators, where self-assembled fibrillar networks immobilize a solvent.

The goal is to move from simple structures to "crafting complexity," creating dynamic and hierarchical architectures with emergent functions. grc.org

Design and Synthesis of Advanced Materials Based on this compound Derivatives

The true potential of this compound lies in its use as a building block for advanced functional materials. The bromine atom is a key feature, serving as a synthetic handle for modification via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. mdpi.comresearchgate.net

This allows for the rational design and synthesis of a vast library of derivatives with targeted properties for various applications:

Nonlinear Optical (NLO) Materials: Schiff bases derived from 4-bromobenzohydrazide (B182510) have shown high first-order hyperpolarizability, indicating potential for use in NLO devices. researchgate.net

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups, it may be possible to design derivatives that exhibit liquid crystalline phases.

Biomedical Materials: The hydrazide and aromatic moieties are common in pharmacologically active compounds. Derivatives could be synthesized and screened for activities such as antibacterial, antifungal, or anticancer properties. mdpi.comresearchgate.netscirp.org

Coordination Polymers and MOFs: The hydrazide group can coordinate to metal ions, making this compound a candidate ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, or sensing.

By systematically modifying the core structure, researchers can fine-tune the electronic, optical, and self-assembly properties to create a new generation of advanced materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-N'-phenylbenzohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via acid-catalyzed condensation of benzohydrazide with 4-bromobenzaldehyde under reflux in ethanol. Yield optimization involves controlling stoichiometry (1:1 molar ratio), reaction time (6–8 hours), and temperature (70–80°C). Post-synthesis purification uses recrystallization from ethanol. Characterization via FTIR (to confirm N–H and C=O stretches) and NMR (to verify aromatic proton environments) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies hydrazide N–H (3200–3300 cm⁻¹) and carbonyl C=O (1650–1680 cm⁻¹) stretches.

- NMR : -NMR reveals aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH (δ 9.5–10.5 ppm). -NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons.

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .

Q. What preliminary biological screening methods are used to assess its antimicrobial activity?

- Methodological Answer :

- Agar Diffusion/Broth Microdilution : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum Inhibitory Concentration (MIC) values are determined using serial dilutions (0.5–128 µg/mL).

- Positive Controls : Compare with standard antibiotics (e.g., ampicillin) to validate assay sensitivity .

Advanced Research Questions

Q. How do solvation effects and crystal packing influence the physicochemical properties of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., hydrogen bonds, π-π stacking) affecting solubility and stability.

- DFT Calculations : Predict solvation energies (e.g., in polar solvents like DMSO) and correlate with experimental solubility data.

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition patterns influenced by lattice energy .

Q. What mechanistic insights explain its biological activity when complexed with transition metals?

- Methodological Answer :

- Coordination Chemistry : Synthesize vanadium(V) or copper(II) complexes and characterize via UV-Vis (d-d transitions) and EPR.

- Enzyme Inhibition Assays : Test complexes against urease or acetylcholinesterase using spectrophotometric methods (e.g., indophenol method for urease activity).

- DNA Binding Studies : Use fluorescence quenching (ethidium bromide displacement) to assess intercalation potential .

Q. How can contradictory reports on its bioactivity be resolved methodologically?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. chloro analogs) across studies.

- Assay Standardization : Replicate experiments under controlled conditions (pH, temperature, bacterial strain).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize reaction conditions for derivatives of this compound?

- Methodological Answer :

- 2³ Full Factorial Design : Vary factors like temperature (60–80°C), solvent polarity (ethanol vs. DMF), and catalyst concentration.

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield or purity.

- ANOVA : Statistically validate significant factors (p < 0.05) .

Q. How do computational models (DFT, MD) predict its reactivity in catalytic systems?

- Methodological Answer :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking using AutoDock Vina).

- Hirshfeld Surface Analysis : Visualize intermolecular contacts in crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.